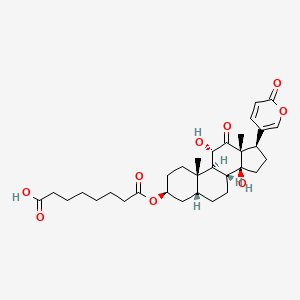

Arenobufagin 3-hemisuberate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

8-[[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O9/c1-30-15-13-21(41-26(36)8-6-4-3-5-7-24(33)34)17-20(30)10-11-23-27(30)28(37)29(38)31(2)22(14-16-32(23,31)39)19-9-12-25(35)40-18-19/h9,12,18,20-23,27-28,37,39H,3-8,10-11,13-17H2,1-2H3,(H,33,34)/t20-,21+,22-,23-,27-,28+,30+,31+,32+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCCSNYEMCXNRM-QCTKBPTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Arenobufagin 3-hemisuberate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arenobufagin (B1667589), a bufadienolide steroid isolated from the venom of toads such as Bufo gargarizans, has garnered significant interest in the scientific community for its potent biological activities, particularly its anti-cancer properties.[1][2] A derivative of this natural product, Arenobufagin 3-hemisuberate, has demonstrated enhanced and more selective anti-proliferative effects, highlighting its potential as a promising candidate for further drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with comparative data for its parent compound, Arenobufagin.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the esterification of the 3-hydroxyl group of Arenobufagin with suberic acid (as a hemisuberate). This modification significantly alters the lipophilicity and potentially the pharmacokinetic profile of the parent molecule.

Arenobufagin:

This compound:

(Note: An exact public domain image of the 3-hemisuberate structure is unavailable. The structure is Arenobufagin with a hemisuberoyl group attached at the 3-position.)

A summary of the known and predicted chemical and physical properties for both compounds is presented below.

| Property | Arenobufagin | This compound |

| Molecular Formula | C₂₄H₃₂O₆ | C₃₂H₄₄O₉ |

| Molecular Weight | 416.51 g/mol | 572.69 g/mol |

| CAS Number | 464-74-4 | 30219-16-0 |

| Appearance | Solid | No data available |

| Melting Point | No data available | No data available |

| Boiling Point | 637.2 ± 55.0 °C (predicted) | No data available |

| Solubility | Poor aqueous solubility | No data available |

| Density | 1.4 ± 0.1 g/cm³ (predicted) | No data available |

Table 1: Chemical and Physical Properties of Arenobufagin and this compound.

Spectral data for Arenobufagin has been reported in various studies.[1][3]

| Spectral Data | Arenobufagin |

| ¹H NMR | Data available in literature[1] |

| ¹³C NMR | Data available in literature[1] |

| Mass Spectrometry | Molecular ion peaks consistent with C₂₄H₃₂O₆[3] |

Table 2: Spectral Data for Arenobufagin.

Experimental Protocols

Proposed Synthesis of this compound

References

- 1. Cellular and molecular mechanisms of arenobufagin in cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress in the anti-cancer activity and related mechanisms of arenobufagin [xuebao.shsmu.edu.cn]

- 3. Uncovering the Mechanisms of Active Components from Toad Venom against Hepatocellular Carcinoma Using Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

The Origin and Biological Significance of Arenobufagin 3-hemisuberate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arenobufagin (B1667589) 3-hemisuberate is a semi-synthetic derivative of Arenobufagin, a naturally occurring bufadienolide found in the venom of certain toad species. This technical guide delves into the origins of this compound, detailing its natural precursor and the chemical modification that gives rise to the 3-hemisuberate ester. The guide provides a comprehensive overview of the known biological activities, focusing on its potent anti-cancer properties. Detailed experimental protocols for the synthesis of similar steroidal esters and relevant biological assays are presented. Furthermore, key signaling pathways modulated by the parent compound, Arenobufagin, are visualized to provide a mechanistic framework for understanding the potential therapeutic applications of its derivatives.

Introduction

Arenobufagin is a cardiotonic steroid belonging to the bufadienolide family, which are characterized by a six-membered lactone ring at the C-17 position of the steroid nucleus.[1] For centuries, toad venom, known as 'Chan'su' in traditional Chinese medicine, has been utilized for its purported therapeutic properties, including the treatment of cancer.[2] Arenobufagin, a major bioactive constituent of this venom, is secreted by toads of the Bufo genus, particularly Bufo arenarum (now classified as Rhinella arenarum).[1]

Arenobufagin 3-hemisuberate is a chemically modified version of this natural product. The addition of a hemisuberate group at the 3-position of the steroid core is a synthetic modification intended to alter the compound's physicochemical properties, such as solubility and bioavailability, and to potentially modulate its biological activity and toxicity profile. Research into derivatives of Arenobufagin is driven by the need to enhance its therapeutic index, particularly to reduce the cardiotoxicity associated with many bufadienolides while retaining or improving their anti-tumor efficacy.[1]

Origin of this compound

Natural Source of the Precursor: Arenobufagin

The journey to this compound begins with its natural precursor, Arenobufagin.

-

Organism: Rhinella arenarum (formerly Bufo arenarum), a species of toad native to South America.[1] It is also found in the venom of other toad species, such as Bufo gargarizans, the Asiatic toad.

-

Secretion: Arenobufagin is a component of the toad's venom, a milky white secretion from the parotoid glands, which serves as a defense mechanism against predators.

-

Traditional Use: The dried venom, Chan'su, has a long history of use in traditional Chinese medicine for various ailments, including cancer.[2]

Semi-Synthetic Origin of this compound

This compound is not a naturally occurring compound. It is synthesized through the chemical esterification of the 3-hydroxyl group of Arenobufagin with suberic acid or a derivative thereof. This targeted modification is a common strategy in medicinal chemistry to create prodrugs or to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. The "hemisuberate" moiety indicates that one of the two carboxylic acid groups of suberic acid has formed an ester bond with the steroid, leaving the other carboxylic acid group free.

Quantitative Data

While specific data for this compound is limited, a key study has highlighted its potent biological activity. The following table summarizes this finding and provides context with data on the parent compound, Arenobufagin.

| Compound | Cell Line | Assay | Result | Concentration | Reference |

| This compound | U87MG-EGFR (Glioblastoma) | Antiproliferative | Potent antiproliferative effect | 0.1 µM | [3] |

| Arenobufagin | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity (IC50) | Potent antineoplastic activity | 0.32 µM | [4] |

| Arenobufagin | A549 (Lung Cancer) | Cell Viability Inhibition | Significant inhibition | Not specified | |

| Arenobufagin | H157 (Lung Cancer) | Cell Viability Inhibition | Significant inhibition | Not specified |

Experimental Protocols

Representative Synthesis of a Steroid 3-Hemisuberate

While the exact protocol for the synthesis of this compound is not publicly available, a general method for the esterification of a steroid's 3-hydroxyl group with a dicarboxylic acid anhydride (B1165640) is presented below. This protocol is based on established methods for steroid esterification.

Objective: To synthesize a steroid 3-hemisuberate via esterification of the 3-hydroxyl group with suberic anhydride.

Materials:

-

Steroid with a free 3-hydroxyl group (e.g., Arenobufagin)

-

Suberic anhydride

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

4-Dimethylaminopyridine (DMAP)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Dissolution: Dissolve the steroid (1 equivalent) in anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add suberic anhydride (1.2 equivalents) and a catalytic amount of DMAP to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a mixture of hexane and ethyl acetate).

-

-

Characterization: Characterize the purified steroid 3-hemisuberate using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., U87MG-EGFR)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action (of the Parent Compound, Arenobufagin)

The following diagrams illustrate the key signaling pathways known to be modulated by Arenobufagin. While these pathways have not been explicitly confirmed for this compound, they provide a strong foundation for understanding its potential mechanisms of action.

Caption: Arenobufagin inhibits the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and autophagy.

Caption: Arenobufagin suppresses angiogenesis by inhibiting the VEGF/VEGFR-2 signaling pathway.

Conclusion

This compound represents a promising semi-synthetic derivative of a potent natural anti-cancer agent. Its origin lies in the chemical modification of Arenobufagin, a bufadienolide isolated from toad venom. While research specifically on the 3-hemisuberate derivative is still emerging, preliminary data indicates significant antiproliferative activity. The established mechanisms of action of its parent compound, involving the inhibition of critical cancer-related signaling pathways, provide a strong rationale for the continued investigation of this compound as a potential therapeutic candidate. Further studies are warranted to fully elucidate its pharmacological profile, including its efficacy, toxicity, and mechanism of action, to pave the way for potential clinical applications in oncology.

References

- 1. Discovery of 3-peptide substituted arenobufagin derivatives as potent antitumor agents with low cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arenobufagin - Wikipedia [en.wikipedia.org]

- 3. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular and molecular mechanisms of arenobufagin in cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Arenobufagin in Cancer Cells: A Technical Guide

Disclaimer: This document focuses on the mechanism of action of Arenobufagin (B1667589). The user's original query mentioned "Arenobufagin 3-hemisuberate," which is a derivative of Arenobufagin. While this compound has shown antiproliferative effects, detailed mechanistic studies are not widely available in the public domain.[1] Given the extensive research on the parent compound, this guide details the well-documented anticancer activities of Arenobufagin, which likely form the basis for the effects of its derivatives.

Arenobufagin, a natural bufadienolide extracted from toad venom, has demonstrated significant antineoplastic activity across a range of cancer cell lines.[2][3][4] Its anticancer effects are multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key signaling pathways that govern cell proliferation and survival.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms of Arenobufagin in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Data Presentation: In Vitro Efficacy of Arenobufagin

The cytotoxic and antiproliferative effects of Arenobufagin have been quantified in numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other relevant quantitative data.

Table 1: IC50 Values of Arenobufagin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Treatment Duration (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 20.24 ± 3.84 | 72 | [5] |

| HepG2/ADM (multidrug-resistant) | Hepatocellular Carcinoma | 7.46 ± 2.89 | 72 | [5] |

| MCF-7 | Breast Cancer (ER-positive) | 48.5 ± 6.9 | 48 | [4] |

| MDA-MB-231 | Breast Cancer (Triple-negative) | 81.2 ± 10.3 | 48 | [4] |

| A549 | Non-Small-Cell Lung Cancer | Not specified, but effective | - | [3] |

| NCI-H460 | Non-Small-Cell Lung Cancer | Not specified, but effective | - | [3] |

| Panc-1 (gemcitabine-resistant) | Pancreatic Cancer | Effective at nanomolar conc. | - | [6] |

| ASPC-1 (gemcitabine-sensitive) | Pancreatic Cancer | Effective at nanomolar conc. | - | [6] |

| U-87 | Glioblastoma | Effective at nanomolar conc. | - |

Core Mechanisms of Action

Arenobufagin exerts its anticancer effects through several interconnected mechanisms:

-

Induction of Apoptosis: Arenobufagin is a potent inducer of programmed cell death (apoptosis) in cancer cells.[2] This is achieved through the modulation of key regulatory proteins and signaling pathways.

-

Cell Cycle Arrest: It can halt the progression of the cell cycle, primarily at the G2/M phase, preventing cancer cells from dividing.

-

Inhibition of Pro-Survival Signaling Pathways: Arenobufagin has been shown to suppress the activity of critical signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[2]

-

Induction of Autophagy: In some cancer cells, Arenobufagin also induces autophagy, a cellular self-degradation process. The interplay between Arenobufagin-induced autophagy and apoptosis can be complex, with autophagy sometimes acting as a protective mechanism against apoptosis.[2]

Signaling Pathways and Molecular Targets

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Arenobufagin inhibits this pathway, leading to decreased cell viability and induction of apoptosis.[2]

Caption: Arenobufagin inhibits the PI3K/Akt/mTOR pathway.

Induction of the Intrinsic Apoptosis Pathway

Arenobufagin triggers the mitochondrial-mediated intrinsic apoptosis pathway. It alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[2]

Caption: Arenobufagin induces intrinsic apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Arenobufagin.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Arenobufagin for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Protocol:

-

Treat cells with Arenobufagin for the specified duration.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol:

-

Lyse Arenobufagin-treated and control cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Caption: A typical workflow for Western Blot analysis.

Conclusion

Arenobufagin is a promising natural compound with potent anticancer activity. Its mechanism of action is complex, primarily involving the inhibition of the PI3K/Akt/mTOR survival pathway and the induction of mitochondria-mediated apoptosis. Further research, particularly clinical trials, is necessary to fully elucidate its therapeutic potential and safety profile in cancer patients. The detailed understanding of its molecular targets and pathways of action provides a strong rationale for its continued investigation in oncology drug development.

References

- 1. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arenobufagin, a natural bufadienolide from toad venom, induces apoptosis and autophagy in human hepatocellular carcinoma cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research progress in the anti-cancer activity and related mechanisms of arenobufagin [xuebao.shsmu.edu.cn]

- 4. Systemic delivery of the anticancer agent arenobufagin using polymeric nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-peptide substituted arenobufagin derivatives as potent antitumor agents with low cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of arenobufagin on human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Cancer Potential of Arenobufagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arenobufagin (B1667589), a key bioactive compound isolated from toad venom, has garnered significant scientific interest for its potent anti-tumor activities. Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and triggering autophagy across a spectrum of cancer types. This technical guide provides an in-depth overview of the biological activity of Arenobufagin, with a focus on its mechanism of action, quantitative data from various studies, and detailed experimental protocols. The primary focus of the available research and, therefore, this guide is on Arenobufagin. While Arenobufagin 3-hemisuberate is a related derivative, the vast majority of published biological data pertains to the parent compound, Arenobufagin. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer drugs, and compounds derived from traditional medicines are of particular interest. Arenobufagin, a bufadienolide, is a major active component of "Chan'su," a traditional Chinese medicine prepared from the dried venom of toads.[1] Emerging evidence strongly suggests that Arenobufagin possesses significant anti-cancer properties, making it a promising candidate for further investigation and development. This guide will delve into the core aspects of its biological activity, providing a foundation for future research and clinical consideration.

Quantitative Data on Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of Arenobufagin have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the reported IC50 values of Arenobufagin in various cancer cell lines.

Table 1: IC50 Values of Arenobufagin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |

| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent inhibition observed | 24 and 48 |

| NCI-H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent inhibition observed | 24 and 48 |

| NPC-039 | Nasopharyngeal Carcinoma | Cytotoxic effects observed at 5, 10, and 20 nM | Not specified |

| NPC-BM | Nasopharyngeal Carcinoma | Cytotoxic effects observed at 5, 10, and 20 nM | Not specified |

| HCT116 | Colorectal Cancer | 514 | Not specified |

| SW620 | Colorectal Cancer | Effective concentrations of 20, 40, 80 nM reported | Not specified |

| Hep3B | Hepatocellular Carcinoma | 36.4 | 72 |

| Huh7 | Hepatocellular Carcinoma | 123.4 | 72 |

Note: The original data for some cell lines were presented as effective concentrations or graphical representations of dose-dependent inhibition rather than explicit IC50 values.

Mechanism of Action: Key Signaling Pathways

Arenobufagin exerts its anti-cancer effects through the modulation of several critical signaling pathways. The most extensively studied of these is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation.[1] Arenobufagin has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[2] It achieves this by decreasing the levels of key proteins such as PI3K and Akt, and reducing the phosphorylation of Akt and its downstream targets.[3]

Caption: Arenobufagin inhibits the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis

Arenobufagin is a potent inducer of apoptosis in cancer cells.[4] This programmed cell death is triggered through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and the cleavage of caspase-9 and caspase-3.[2]

Modulation of other Pathways

In addition to the PI3K/Akt/mTOR pathway, Arenobufagin has been found to influence other signaling cascades, including the IKKβ/NFκB pathway, which is involved in inflammation and cell survival.[5] By targeting IKKβ, Arenobufagin can inactivate the NFκB signaling cascade, contributing to its anti-metastatic effects.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Arenobufagin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[6][7][8]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

-

Treatment: Treat cells with various concentrations of Arenobufagin for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

-

Cell Harvesting: Harvest cells after treatment with Arenobufagin.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Western Blot Analysis for PI3K/Akt Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins within a signaling pathway.[12][13][14][15]

-

Cell Lysis: Lyse the Arenobufagin-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for Western blot analysis.

In Vivo Studies

The anti-tumor efficacy of Arenobufagin has been evaluated in vivo using xenograft mouse models.

Subcutaneous Xenograft Model

A study utilizing a subcutaneous xenograft model in nude mice demonstrated the in vivo anti-tumor activity of Arenobufagin.[16][17]

-

Cell Implantation: Subcutaneously inject 1 x 10^7 HepG2/ADM cells into the backs of nude mice.

-

Tumor Growth: Allow tumors to grow to a volume of approximately 50 mm³.

-

Treatment: Administer Arenobufagin intraperitoneally at doses of 3 mg/kg/day and 6 mg/kg/day. A vehicle control group receives 0.1% DMSO in PBS.

-

Monitoring: Measure tumor volumes every 3 days.

-

Endpoint: At the end of the experiment, sacrifice the mice and excise and weigh the tumors.

The results of such studies have shown a significant reduction in tumor volume and weight in the Arenobufagin-treated groups compared to the control group.[17]

Future Directions and Conclusion

References

- 1. Cellular and molecular mechanisms of arenobufagin in cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arenobufagin, a natural bufadienolide from toad venom, induces apoptosis and autophagy in human hepatocellular carcinoma cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Arenobufagin, isolated from toad venom, inhibited epithelial-to-mesenchymal transition and suppressed migration and invasion of lung cancer cells via targeting IKKβ/NFκB signal cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. researchhub.com [researchhub.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. Annexin V Staining Protocol [bdbiosciences.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Research progress in the anti-cancer activity and related mechanisms of arenobufagin [xuebao.shsmu.edu.cn]

- 19. researchgate.net [researchgate.net]

Core Signaling Pathways Modulated by Arenobufagin

An In-depth Technical Guide on the Core Signaling Pathways of Arenobufagin (B1667589) and its Derivatives

Introduction

Arenobufagin is a cardiotoxic bufanolide (B1219222) steroid, a major active component isolated from toad venom, also known as Chan'su.[1][2] For centuries, Chan'su has been utilized in traditional Chinese medicine for the treatment of various conditions, including liver cancer.[1][3] Preclinical research has demonstrated that arenobufagin exhibits significant anti-cancer activity across a range of malignancies by modulating several critical cellular signaling pathways.[4] This technical guide provides a comprehensive overview of the molecular mechanisms of arenobufagin, with a focus on its impact on key signaling cascades. While much of the current research focuses on the parent compound, arenobufagin, derivatives such as Arenobufagin 3-hemisuberate have been noted for their potent antiproliferative effects, suggesting similar or enhanced mechanisms of action.[5]

Arenobufagin exerts its potent anti-neoplastic effects by targeting multiple fundamental signaling pathways that govern cell proliferation, survival, apoptosis, and angiogenesis.

PI3K/Akt/mTOR Pathway

A primary mechanism of arenobufagin's anti-cancer activity is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[2][3][6] This pathway is a crucial regulator of cell survival, proliferation, and metabolism.[2]

Arenobufagin has been shown to downregulate the expression of key proteins in this pathway in pancreatic and hepatocellular carcinoma cells.[3][6] Mechanistically, it decreases the phosphorylation levels of Akt and mTOR.[7] The inhibition of this cascade leads to the induction of both apoptosis and autophagy, two critical processes in controlling cancer cell growth.[3][6]

References

- 1. Arenobufagin - Wikipedia [en.wikipedia.org]

- 2. Cellular and molecular mechanisms of arenobufagin in cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arenobufagin, a natural bufadienolide from toad venom, induces apoptosis and autophagy in human hepatocellular carcinoma cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular and molecular mechanisms of arenobufagin in cancer therapy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arenobufagin Inhibits the Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin Pathway and Induces Apoptosis and Autophagy in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1β-OH-arenobufagin induces mitochondrial apoptosis in hepatocellular carcinoma through the suppression of mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Arenobufagin and Arenobufagin 3-hemisuberate: Physicochemical Properties, Biological Activity, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arenobufagin (B1667589), a prominent bufadienolide extracted from the venom of toads of the Bufo genus, has garnered significant attention for its potent anti-cancer properties.[1][2][3] Its derivative, Arenobufagin 3-hemisuberate, represents a modification aimed at potentially improving its therapeutic index. This technical guide provides a comprehensive comparison of the basic properties of these two compounds, detailing their physicochemical characteristics, biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug development.

Physicochemical Properties

A clear distinction in the physicochemical properties of Arenobufagin and its 3-hemisuberate derivative can be observed, primarily due to the addition of the hemisuberate group. This modification significantly increases the molecular weight and alters the chemical formula. While detailed experimental data for this compound's physical properties like melting point and solubility are not widely available in the reviewed literature, the structural change suggests a likely alteration in its solubility profile.

| Property | Arenobufagin | This compound |

| Molecular Formula | C24H32O6[4][5] | C32H44O9 |

| Molecular Weight | 416.51 g/mol [4][5] | 572.69 g/mol |

| Appearance | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Solubility | Poor aqueous solubility[3][6] | Data not available |

| Purity (as commercially available) | >98% (HPLC)[7] | ≥98% (HPLC) |

Biological Activity and Mechanism of Action

Arenobufagin exhibits a broad spectrum of biological activities, with its anti-cancer effects being the most extensively studied. It is known to induce apoptosis and autophagy in various cancer cell lines and inhibit tumor growth.[2][8] The primary mechanism of action involves the modulation of several key signaling pathways. In contrast, while this compound has been noted for its potent anti-proliferative effects, detailed mechanistic studies are limited in the public domain.

| Feature | Arenobufagin | This compound |

| General Biological Activity | Anti-cancer, cardiotonic[4][9][10] | Anti-proliferative |

| Anti-Cancer Activity | Potent inhibitor of various cancer cell lines including hepatocellular carcinoma, lung cancer, and breast cancer.[7][11][12] Induces apoptosis and autophagy.[2][8] | Exhibited potent anti-proliferative effects on U87MG-EGFR glioblastoma cells. |

| Mechanism of Action | Inhibition of the PI3K/Akt/mTOR signaling pathway.[8][13] Downregulation of claspin and inhibition of the JNK pathway.[11] Inhibition of Na+/K+-ATPase.[4][5] | Data not extensively available. |

| Cardiotoxicity | Known to be cardiotoxic, a significant limitation for its therapeutic use.[4][10][14] | Investigated as a derivative with potentially reduced cardiotoxicity.[14] |

Signaling Pathways Modulated by Arenobufagin

Arenobufagin's anti-cancer activity is attributed to its ability to interfere with critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Caption: Arenobufagin's inhibition of the PI3K/Akt/mTOR pathway and modulation of apoptotic proteins.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of the biological activities of compounds like Arenobufagin and its derivatives. Below are representative protocols for key assays.

Synthesis of this compound

Caption: Generalized workflow for the synthesis of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Treat the cells with various concentrations of Arenobufagin or this compound (typically ranging from nanomolar to micromolar concentrations) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

In Vitro Cardiotoxicity Assay

Assessing the cardiotoxic potential of Arenobufagin and its derivatives is critical for their development as therapeutic agents.[1][19]

Methodology using Human iPSC-derived Cardiomyocytes:

-

Cell Culture: Culture human induced pluripotent stem cell (hiPSC)-derived cardiomyocytes on multi-well plates until a spontaneously beating syncytium is formed.

-

Compound Application: Apply a range of concentrations of Arenobufagin or this compound to the cardiomyocyte cultures.

-

Beating Rate Analysis: Monitor the beating rate and rhythm of the cardiomyocytes using automated microscopy or a microelectrode array (MEA) system.[20]

-

Calcium Transient Measurement: Utilize calcium-sensitive dyes to measure changes in intracellular calcium transients, which are indicative of excitation-contraction coupling.

-

Cytotoxicity Assessment: After a defined exposure period, assess cell viability using assays such as the LDH (lactate dehydrogenase) release assay or live/dead staining to quantify cardiomyocyte death.

Caption: Workflow for in vitro cardiotoxicity assessment using hiPSC-cardiomyocytes.

Conclusion

Arenobufagin continues to be a compound of significant interest due to its potent anti-cancer properties. Its mechanism of action through the modulation of key signaling pathways like PI3K/Akt/mTOR provides a strong rationale for its further investigation. However, its inherent cardiotoxicity remains a major hurdle for clinical translation. This compound, as a derivative, presents an intriguing possibility for mitigating this toxicity while retaining therapeutic efficacy. The limited availability of public data on this compound underscores the need for further research to fully characterize its physicochemical properties, biological activities, and safety profile. The experimental protocols outlined in this guide provide a foundation for researchers to conduct comparative studies and further elucidate the therapeutic potential of these compounds. Future investigations should focus on the systematic synthesis and evaluation of Arenobufagin derivatives to identify candidates with improved pharmacological profiles for clinical development.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Research progress in the anti-cancer activity and related mechanisms of arenobufagin [xuebao.shsmu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Arenobufagin - Wikipedia [en.wikipedia.org]

- 5. Arenobufagin | C24H32O6 | CID 12305198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Systemic delivery of the anticancer agent arenobufagin using polymeric nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arenobufagin Inhibits the Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin Pathway and Induces Apoptosis and Autophagy in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicokinetics of Arenobufagin and its Cardiotoxicity Mechanism Exploration Based on Lipidomics and Proteomics Approaches in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicokinetics of Arenobufagin and its Cardiotoxicity Mechanism Exploration Based on Lipidomics and Proteomics Approaches in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cellular and molecular mechanisms of arenobufagin in cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 3-peptide substituted arenobufagin derivatives as potent antitumor agents with low cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

In Silico Modeling of Arenobufagin 3-Hemisuberate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide for the in silico modeling of Arenobufagin 3-hemisuberate. Due to a lack of specific published research on the in silico analysis of this particular derivative, the methodologies and data presented are based on studies of its parent compound, Arenobufagin. This guide serves as a comprehensive template and starting point for researchers investigating this compound.

Introduction

Arenobufagin, a bufadienolide isolated from toad venom, has demonstrated significant anti-cancer properties.[1] Its derivative, this compound, is of growing interest for its potential therapeutic applications. In silico modeling offers a powerful and cost-effective approach to investigate its mechanism of action, predict its binding affinity to target proteins, and guide further drug development efforts.

This guide outlines a comprehensive in silico workflow for studying this compound, focusing on its interaction with the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[2][3][4]

Quantitative Data Summary

The following tables summarize the cytotoxic activity of the parent compound, Arenobufagin, against various cancer cell lines. This data is crucial for correlating in silico predictions with experimental observations.

Table 1: IC50 Values of Arenobufagin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |

| HepG2 | Hepatocellular Carcinoma | 20.24 | 72 |

| HepG2/ADM (multidrug-resistant) | Hepatocellular Carcinoma | 7.46 | 72 |

| A549 | Non-Small-Cell Lung Cancer | Not specified | 24 and 48 |

| NCI-H460 | Non-Small-Cell Lung Cancer | Not specified | 24 and 48 |

| MCF-7 | Breast Cancer | 48.5 ± 6.9 | 48 |

| MDA-MB-231 | Breast Cancer | 81.2 ± 10.3 | 48 |

| SW1990 | Pancreatic Cancer | Not specified | Not specified |

| BxPC3 | Pancreatic Cancer | Not specified | Not specified |

Data compiled from multiple sources.[5][6][7]

In Silico Modeling Workflow

A typical in silico modeling workflow to investigate the interaction of this compound with a target protein, such as PI3K, involves several key steps.

Experimental Protocols

Molecular Docking of this compound with PI3K

Objective: To predict the binding conformation and affinity of this compound to the ATP-binding site of the p110α catalytic subunit of PI3K.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the PI3K p110α subunit from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software (e.g., AutoDock Tools, Maestro).

-

Define the binding site (grid box) based on the location of the original co-crystallized inhibitor or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D conformation using a chemical structure editor (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock Vina, Glide, or GOLD.[8]

-

Set the prepared protein as the rigid receptor and the prepared ligand as the flexible molecule.

-

Run the docking simulation with a specified number of runs and exhaustiveness to ensure thorough sampling of the conformational space.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on their docking scores (binding energy).

-

Visualize the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the PI3K binding site.

-

Molecular Dynamics (MD) Simulation of the PI3K-Arenobufagin 3-Hemisuberate Complex

Objective: To assess the stability of the predicted binding pose and to study the dynamic behavior of the complex over time in a simulated physiological environment.

Methodology:

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

MD Simulation Protocol (using GROMACS or AMBER):

-

Energy Minimization: Perform a steepest descent and then a conjugate gradient energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

-

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) without any restraints.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

-

Key Signaling Pathway: PI3K/Akt/mTOR

Arenobufagin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis and autophagy in cancer cells.[2][3][4] Understanding this pathway is crucial for interpreting the results of in silico modeling.

Supporting Experimental Protocols

The predictions from in silico modeling should be validated through in vitro and in vivo experiments. Below are generalized protocols for key assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Methodology:

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.[2][9][10]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into its mechanism of action and its interaction with key cancer-related targets like the PI3K/Akt/mTOR pathway. It is imperative to validate these computational predictions with robust experimental data to accelerate the development of this promising compound as a potential anti-cancer agent.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Arenobufagin, a natural bufadienolide from toad venom, induces apoptosis and autophagy in human hepatocellular carcinoma cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arenobufagin Inhibits the Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin Pathway and Induces Apoptosis and Autophagy in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 7. Arenobufagin increases the sensitivity of gastric cancer to cisplatin via alkaliptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KBbox: Methods [kbbox.h-its.org]

- 9. benchchem.com [benchchem.com]

- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Arenobufagin 3-Hemisuberate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arenobufagin, a key bioactive constituent of toad venom (Chan'su), has garnered significant interest in oncological research for its potent antitumor activities. This in-depth technical guide provides a comprehensive review of the available scientific literature on Arenobufagin and its derivative, Arenobufagin 3-hemisuberate. While research specifically focused on this compound is limited, this guide leverages the extensive data on the parent compound to infer its potential mechanisms and properties. The derivatization at the 3-position is a common strategy to mitigate the cardiotoxicity associated with bufadienolides like Arenobufagin, while potentially retaining or enhancing their therapeutic efficacy.

This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for Arenobufagin, including its antiproliferative activity and effects on protein expression.

Table 1: Antiproliferative Activity of Arenobufagin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| HepG2 | Hepatocellular Carcinoma | 20.24 ± 3.84 | 72 |

| HepG2/ADM | Doxorubicin-resistant Hepatocellular Carcinoma | 7.46 ± 2.89 | 72 |

| SW1990 | Pancreatic Cancer | Not specified | - |

| BxPC3 | Pancreatic Cancer | Not specified | - |

| HUVECs | Human Umbilical Vein Endothelial Cells | >50 | 48 |

Data for SW1990 and BxPC3 cells indicate effective inhibition of proliferation, though specific IC50 values were not provided in the reviewed literature.

Table 2: In Vivo Efficacy of Arenobufagin

| Animal Model | Cell Line Xenograft | Dosage | Treatment Duration | Outcome |

| Nude mice | HepG2/ADM | 3-6 mg/kg (i.p.) | 28 days | Significant reduction in tumor volume |

| C57BL/6J mice | - | 0-10 mg/kg (s.c.) | 21 days | Inhibition of VEGF-induced blood vessel formation |

Table 3: Effect of Arenobufagin on Protein Expression and Activity

| Target Protein/Pathway | Cell Line | Effect |

| PI3K/Akt/mTOR pathway | HCC and Pancreatic Cancer Cells | Inhibition |

| VEGFR-2 | HUVECs | Inhibition of auto-phosphorylation |

| Bax/Bcl-2 ratio | HCC Cells | Increased |

| Caspase-3 and -9 | NPC Cells | Activation |

| p53 | Esophageal Squamous Cell Carcinoma Cells | Activation |

| JNK pathway | Breast Cancer MCF-7 Cells | Enhanced |

| p-ERK and p-JNK | NPC Cells | Inhibition |

This compound: Available Data

Specific research on this compound is sparse. However, one study has reported a significant finding:

-

Antiproliferative Activity: this compound exhibited a potent antiproliferative effect on U87MG-EGFR (glioblastoma) cells at a concentration of 0.1 μM.

This finding suggests that the 3-hemisuberate derivative retains potent anticancer activity. The hemisuberate moiety is introduced to increase the compound's polarity, which can alter its pharmacokinetic profile and potentially reduce non-specific toxicity.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Arenobufagin.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HepG2, HepG2/ADM) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of Arenobufagin (e.g., 0-500 nM) for specified durations (e.g., 48 or 72 hours).

-

MTT Incubation: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

-

Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using the BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated with primary antibodies (e.g., anti-Akt, anti-mTOR, anti-Bax, anti-Bcl-2) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Cell Implantation: Female BALB/c nude mice (4-6 weeks old) are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10⁶ HepG2/ADM cells) in the right flank.

-

Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of Arenobufagin (e.g., 3-6 mg/kg) on a specified schedule.

-

Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using a caliper and calculated using the formula: (length × width²)/2.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Mechanisms of Action

Arenobufagin exerts its anticancer effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

PI3K/Akt/mTOR Signaling Pathway

Arenobufagin inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a critical signaling cascade for cell survival, proliferation, and growth.[1] By suppressing this pathway, Arenobufagin promotes both apoptosis (programmed cell death) and autophagy in cancer cells.[1]

VEGFR-2 Signaling Pathway in Angiogenesis

Arenobufagin has been shown to be a specific inhibitor of vascular endothelial growth factor (VEGF)-mediated angiogenesis. It achieves this by suppressing the auto-phosphorylation of VEGFR-2, the primary receptor for VEGF, thereby blocking downstream signaling cascades that are essential for the formation of new blood vessels.

Induction of Apoptosis via Mitochondrial Pathway

Arenobufagin induces mitochondria-mediated apoptosis in cancer cells.[1] It increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm.[1] This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.

Conclusion

Arenobufagin is a promising natural product with potent anticancer properties, acting through multiple mechanisms to inhibit cancer cell proliferation, induce cell death, and suppress angiogenesis. While direct research on this compound is in its nascent stages, the available data suggests it retains significant antiproliferative activity. The modification at the 3-position is a rational approach to potentially improve the therapeutic index of Arenobufagin by reducing its inherent cardiotoxicity.

Further research is warranted to fully characterize the pharmacological profile of this compound, including comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action, pharmacokinetic properties, and safety profile. This will be crucial for its potential development as a novel anticancer agent. This technical guide serves as a foundational resource to inform and guide these future research endeavors.

References

Unveiling Arenobufagin 3-hemisuberate: A Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Arenobufagin 3-hemisuberate, a derivative of the naturally occurring bufadienolide Arenobufagin, has emerged as a compound of interest in cancer research. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activity, with a focus on its potential as a selective anti-cancer agent.

Discovery and Biological Activity

This compound (CAS 30219-16-0, Molecular Formula: C₃₂H₄₄O₉) was identified as a potent and selective inhibitor of cancer cell proliferation. A key study demonstrated its significant antiproliferative effect on U87MG-EGFR glioblastoma cells, which are characterized by the amplification of the epidermal growth factor receptor (EGFR). This selective activity at a concentration of 0.1 μM suggests a targeted mechanism of action, potentially offering a therapeutic advantage over less specific cytotoxic agents.[1]

The parent compound, Arenobufagin, is known to exert its anti-cancer effects through the induction of apoptosis and autophagy, primarily by inhibiting the PI3K/Akt/mTOR signaling pathway. While the precise signaling pathways modulated by this compound are still under investigation, its selectivity towards EGFR-amplified cancer cells points towards a potential interaction with this critical oncogenic pathway.

Synthesis of this compound

General Experimental Protocol for 3-Esterification of Arenobufagin

The following protocol is a generalized procedure based on the synthesis of other 3-substituted Arenobufagin derivatives and represents a likely synthetic route for this compound.

Materials:

-

Arenobufagin

-

Suberic anhydride (B1165640)

-

Anhydrous pyridine (B92270) or another suitable base (e.g., triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Hydrochloric acid (HCl), 1N solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Arenobufagin in anhydrous DCM.

-

Addition of Reagents: To the stirred solution, add suberic anhydride (typically 1.1-1.5 equivalents), anhydrous pyridine (or triethylamine), and a catalytic amount of DMAP.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Arenobufagin) is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

-

Characterization: Characterize the final product by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its parent compound, Arenobufagin.

| Compound | Cell Line | Assay | Result |

| This compound | U87MG-EGFR | Antiproliferation | Potent and selective activity at 0.1 μM[1] |

| Arenobufagin | HepG2 | MTT Assay (72h) | IC₅₀: 20.24 ± 3.84 nM |

| Arenobufagin | HepG2/ADM | MTT Assay (72h) | IC₅₀: 7.46 ± 2.89 nM |

Signaling Pathways and Experimental Workflows

The selective activity of this compound towards EGFR-amplified cells suggests a targeted mechanism. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for investigating the compound's mechanism of action.

References

Arenobufagin 3-Hemisuberate: A Comprehensive Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arenobufagin (B1667589), a prominent bufadienolide extracted from toad venom, has long been recognized for its potent anti-cancer properties. This technical guide focuses on a promising derivative, Arenobufagin 3-hemisuberate, exploring its potential as a therapeutic agent. While research on this specific derivative is emerging, this document consolidates the existing knowledge on its parent compound, Arenobufagin, to infer and outline the therapeutic promise of this compound. This guide provides a proposed synthesis method, summarizes the available anti-proliferative data, elucidates the likely mechanism of action through key signaling pathways, and offers detailed experimental protocols for its investigation.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in oncology. Bufadienolides, a class of cardiotonic steroids, have demonstrated significant anti-tumor activity. Arenobufagin, isolated from the venom of Bufo gargarizans, has been a subject of extensive research due to its cytotoxicity against a wide range of cancer cells[1][2][3]. However, its therapeutic application can be limited by toxicity and unfavorable pharmacokinetic properties[3]. Chemical modification of natural products is a well-established strategy to enhance efficacy and reduce toxicity. This compound is a synthetic ester derivative of Arenobufagin designed to improve its pharmacological profile. Emerging evidence suggests that this modification may lead to enhanced anti-proliferative effects[4]. This whitepaper aims to provide a detailed technical overview of this compound for the scientific community.

Synthesis of this compound

Proposed Synthesis Protocol:

-

Dissolution: Dissolve Arenobufagin in a suitable anhydrous solvent such as pyridine (B92270) or dichloromethane (B109758).

-

Addition of Acylating Agent: Add a molar excess (e.g., 1.5-2 equivalents) of suberic anhydride (B1165640) to the solution. The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is recommended to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under gentle heating (e.g., 40-50 °C) for several hours (e.g., 4-24 hours) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Arenobufagin) is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a dilute acid (e.g., 1M HCl) to neutralize the pyridine and hydrolyze any remaining anhydride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Purification: Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexane) to isolate this compound.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data on Anti-Proliferative Activity

While extensive quantitative data for this compound is still limited, a key study has highlighted its enhanced potency compared to other bufadienolide derivatives. The available data, along with comparative data for the parent compound Arenobufagin, are summarized below.

| Compound | Cell Line | Assay | Result | Reference |

| This compound | U87MG-EGFR (Glioblastoma) | Proliferation Assay | Potent antiproliferative effect at 0.1 µM | [4] |

| Arenobufagin | HepG2 (Hepatocellular Carcinoma) | MTT Assay (72h) | IC50: 20.24 ± 3.84 nM | [5] |

| Arenobufagin | HepG2/ADM (Multidrug-resistant Hepatocellular Carcinoma) | MTT Assay (72h) | IC50: 7.46 ± 2.89 nM | [5] |

| Arenobufagin | A549 (Non-small cell lung cancer) | MTT Assay | - | |

| Arenobufagin | H157 (Non-small cell lung cancer) | MTT Assay | - | |

| Arenobufagin | MCF-7 (Breast Cancer, ER+) | WST-1 Assay (48h) | More susceptible than MDA-MB-231 | |

| Arenobufagin | MDA-MB-231 (Triple-negative Breast Cancer) | WST-1 Assay (48h) | Less susceptible than MCF-7 | |

| Arenobufagin | U-87 (Glioblastoma) | CellTiter-Glo Assay (48h) | Dose-dependent decrease in viability | |

| Arenobufagin | Esophageal Squamous Carcinoma Cells (panel of five) | - | IC50: 0.8 µM to 3.6 µM |

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The primary mechanism of action for Arenobufagin is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway[2]. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. It is highly probable that this compound exerts its anti-cancer effects through a similar mechanism.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arenobufagin [label="Arenobufagin\n3-hemisuberate", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arenobufagin [label="Arenobufagin\n3-hemisuberate", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#4285F4"]; PIP3 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; mTORC1 -> Proliferation [color="#34A853"]; Akt -> Apoptosis [arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; Arenobufagin -> PI3K [arrowhead=tee, color="#EA4335", label=" inhibits", fontsize=8, fontcolor="#5F6368"]; } Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition.